N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide
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Overview
Description
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide is a chemical compound known for its applications in various scientific fields. This compound is characterized by the presence of chloroethyl and nitroso groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide typically involves the reaction of 2-chloroethylamine with nitrous acid. The process can be summarized as follows:
Step 1: 2-chloroethylamine is reacted with nitrous acid to form 2-chloroethyl nitrosoamine.
Step 2: The resulting 2-chloroethyl nitrosoamine is further reacted with another molecule of 2-chloroethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide involves its interaction with molecular targets such as enzymes and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites, leading to modifications in the target molecules. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N-nitroso-2-chloroethylamine
- N-(2-chloroethyl)-N-[2-(2-chloroethylamino)ethyl]nitrous amide
- N-(2-chloroethyl)-N-[2-(2-chloroethylamino)ethyl]amine
Uniqueness
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
62580-82-9 |
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Molecular Formula |
C6H12Cl2N4O2 |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C6H12Cl2N4O2/c7-1-3-11(9-13)5-6-12(10-14)4-2-8/h1-6H2 |
InChI Key |
CCHKWHJMTYBTNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCl)N=O)N(CCCl)N=O |
Origin of Product |
United States |
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